Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Role of Fluorination in Advanced Monomers
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA) is a fluorinated acrylic monomer that serves as a critical building block in the synthesis of high-performance polymers. The incorporation of a highly fluorinated alkyl chain onto an acrylate backbone imparts a unique combination of properties, including low surface energy, hydrophobicity, chemical stability, and a low refractive index.[1] These characteristics make OFPA and its corresponding polymer, poly(2,2,3,3,4,4,5,5-octafluoropentyl acrylate) or P(OFPA), indispensable in a variety of advanced applications.
For researchers and professionals in drug development, materials science, and specialty coatings, understanding the fundamental chemistry and handling of OFPA is paramount. The monomer's polymerizable acrylate group allows for its integration into a wide range of polymer architectures through various polymerization techniques.[1][2] The resulting fluorinated polymers are explored for applications ranging from hydrophobic coatings for biomedical devices and microfluidics to components of drug delivery systems where controlled surface properties are essential.[3][4] This guide provides a comprehensive technical overview of OFPA, from its core chemical structure to its synthesis, polymerization, and safe handling.
Chemical Identity and Physicochemical Properties
A precise understanding of a monomer's structure is foundational to predicting its reactivity and the properties of the resulting polymer. OFPA's structure is characterized by two key moieties: the reactive acrylate group (H₂C=CH-COO-) and the inert, electron-withdrawing octafluoropentyl tail (-CH₂(CF₂)₃CHF₂).
The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluoropentyl prop-2-enoate.[5] Its structure combines the reactivity of a vinyl group, susceptible to radical polymerization, with the unique physicochemical contributions of its fluorinated segment.
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化学结构 of 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate.
The extensive fluorination significantly influences the molecule's electron distribution, leading to low polarizability and weak intermolecular forces. This translates into a low refractive index and low surface tension, which are highly desirable properties for optical and coating applications.
Table 1: Physicochemical Properties of 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate
| Property | Value | Source |
| CAS Number | 376-84-1 | [5][6] |
| Molecular Formula | C₈H₆F₈O₂ | [5] |
| Molecular Weight | 286.12 g/mol | [5][6] |
| Appearance | Colorless liquid | [1][7] |
| Density | 1.488 g/mL at 25 °C | [6][7] |
| Boiling Point | 122 °C at 140 mmHg | [6] |
| Refractive Index (n20/D) | 1.349 | [6][7] |
| Flash Point | 71 - 81 °C (160 - 178 °F) | [6][8][9] |
Note: Commercial preparations often contain an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[6]
Synthesis and Polymerization
Synthesis of OFPA Monomer
The most common and industrially viable route for synthesizing OFPA is the esterification of acrylic acid with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water, often through azeotropic distillation.
Causality in Synthesis: The choice of an acid catalyst is crucial for protonating the carbonyl oxygen of acrylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the fluorinated alcohol. The fluorinated alcohol is a weaker nucleophile compared to its non-fluorinated counterparts due to the electron-withdrawing effects of the fluorine atoms. Therefore, effective catalysis and reaction conditions that favor the forward reaction (ester formation) are necessary for achieving high yields.
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Generalized workflow for the synthesis of OFPA.
Polymerization of OFPA
OFPA can be polymerized using various radical polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][10]
-
Free-Radical Polymerization: Initiated by thermal initiators like azobisisobutyronitrile (AIBN), this method is straightforward for producing P(OFPA) homopolymers and random copolymers.[2] However, it offers limited control over molecular weight and dispersity.
-
RAFT Polymerization: This technique allows for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures such as block copolymers.[10] The ability to create block copolymers, for instance by combining a P(OFPA) block with a hydrophilic block, is particularly valuable for creating amphiphilic structures for drug delivery applications.[4][10]
The resulting P(OFPA) is a hydrophobic, low-surface-energy material. Its properties can be tailored by copolymerizing OFPA with other monomers, such as methyl methacrylate (MMA), to balance properties like mechanical strength and surface characteristics.[11][12]
Applications in Research and Drug Development
The unique properties of P(OFPA) make it a material of significant interest for the scientific community, particularly in biomedical and pharmaceutical research.
-
Hydrophobic and Oleophobic Surfaces: P(OFPA)-based coatings can create surfaces that repel both water and oils. In a laboratory setting, this is useful for creating non-fouling surfaces on biomedical devices, biosensors, and microfluidic chips, minimizing non-specific protein adsorption and improving assay reliability.
-
Drug Delivery Vehicles: Amphiphilic block copolymers containing a hydrophobic P(OFPA) segment can self-assemble into nanoparticles, micelles, or polymersomes in aqueous environments.[4] These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The fluorinated core can provide a stable and inert environment for sensitive drug molecules.
-
Specialty Coatings: In drug-eluting stents or other implantable devices, a thin coating of a P(OFPA)-containing copolymer can act as a barrier to control the diffusion rate of a therapeutic agent from the device into the surrounding tissue.
-
Transdermal Patches: The formulation of adhesives in transdermal drug delivery systems is critical. While not a direct application of OFPA itself, the principles of using acrylate polymers with specific functional monomers to control drug and enhancer solubility are relevant.[13] Fluorinated acrylates can be investigated to modify the adhesive properties and drug release kinetics from such patches.
Experimental Protocol: Synthesis of OFPA
This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures in a fume hood.
Objective: To synthesize 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate via Fischer esterification.
Materials:
-
2,2,3,3,4,4,5,5-octafluoropentan-1-ol
-
Acrylic acid (inhibited)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
4-Methoxyphenol (MEHQ, inhibitor)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1.0 eq), toluene (approx. 2 mL per gram of alcohol), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add acrylic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Causality: The bicarbonate wash is critical to neutralize the acid catalyst and remove any unreacted acrylic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of MEHQ inhibitor to prevent polymerization.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain the final colorless liquid product.
Validation: The identity and purity of the synthesized OFPA should be confirmed using spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and FT-IR. The presence of the characteristic acrylate proton signals in the ¹H NMR spectrum and the absence of the broad alcohol -OH peak in the FT-IR spectrum are key indicators of a successful reaction.[14]
Safety and Handling
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate requires careful handling due to its potential hazards.
-
GHS Hazard Statements: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered toxic to aquatic life with long-lasting effects (H411).[5][7][15]
-
Personal Protective Equipment (PPE): Always handle OFPA in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][8][9] The container should be tightly closed. It is typically stored under refrigeration (2-8°C) and contains an inhibitor to prevent spontaneous polymerization.[6]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.[9] Avoid release into the environment.[15] Disposal must be in accordance with local, regional, and national regulations.[9]
Trustworthiness of Protocols: The described safety protocols are based on globally recognized GHS classifications and information from supplier Safety Data Sheets (SDS). Adherence to these guidelines is a self-validating system for ensuring laboratory safety.
References
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2,2,3,3,4,4,5,5-Octafluoropentyl acrylate - PubChem. National Center for Biotechnology Information. [Link]
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Fluorinated poly(meth)acrylate - CORE. CORE. [Link]
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376-84-1 | 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate - Alachem Co., Ltd. Alachem. [Link]
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Copolymerization of 2,2,3,3,4,4,4-Heptafluorobutyl acrylate with Butyl acrylate via RAFT Polymerization - ResearchGate. ResearchGate. [Link]
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Phase Behavior of the Mixtures of 2- and 3-Components for Poly(styrene-co-octafluoropentyl methacrylate) by Dispersion Polymerization under CO2 | ACS Omega. ACS Publications. [Link]
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Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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Poly(pentafluorophenyl acrylate) - Wikipedia. Wikipedia. [Link]
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2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate, 98%, stab. | Fisher Scientific. Fisher Scientific. [Link]
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Poly(Pentafluorophenyl Methacrylate)-Based Nano-Objects Developed by Photo-PISA as Scaffolds for Post-Polymerization Functionalization - SciSpace. SciSpace. [Link]
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Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process - MDPI. MDPI. [Link]
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Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials | Request PDF - ResearchGate. ResearchGate. [Link]
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Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures - PubMed Central. National Library of Medicine. [Link]
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Fig. S1. 1 H-NMR spectrum of pentafluorophenyl acrylate in CDCl3 - ResearchGate. ResearchGate. [Link]
- High Enhancer-Loading Polyacrylate Formulation for Transdermal Applications - Google Patents.
-
Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications | Encyclo - Taylor & Francis eBooks. Taylor & Francis. [Link]
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